2-(3-chloro-4-hydroxy-5-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-4-hydroxy-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a benzothieno pyrimidine core with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-hydroxy-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothieno Pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Substitution on the Phenyl Ring:
Coupling of the Substituted Phenyl Group with the Benzothieno Pyrimidine Core: This step often involves a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-hydroxy-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chloro-4-hydroxy-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-hydroxy-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Disilane-bridged architectures: Compounds with similar electronic properties due to the presence of silicon-silicon bonds.
Uniqueness
2-(3-chloro-4-hydroxy-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of a benzothieno pyrimidine core with a substituted phenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H15ClN2O3S |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-(3-chloro-4-hydroxy-5-methoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15ClN2O3S/c1-23-11-7-8(6-10(18)14(11)21)15-19-16(22)13-9-4-2-3-5-12(9)24-17(13)20-15/h6-7,21H,2-5H2,1H3,(H,19,20,22) |
InChI Key |
GEGDMOGDFHBWBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.